Welcome to the BenchChem Online Store!
molecular formula C13H20O B8806443 3,5,9-Undecatrien-2-one,6,10-dimethyl-

3,5,9-Undecatrien-2-one,6,10-dimethyl-

Cat. No. B8806443
M. Wt: 192.30 g/mol
InChI Key: JXJIQCXXJGRKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05973179

Procedure details

1.00 mL (5.84 mmoles) of citral (purchased from Aldrich Chemical Co., Milwaukee, Wis.), 20 mL of acetone (HPLC-grade, purchased from Aldrich Chemical Co.), and 1.66 g of alumina (weakly acidic, activated, Brockmann I, 150 mesh, Aldrich catalog #26,774-0) were added to a 200 mL glass pressure bottle containing a Teflon-coated spin bar. After sweeping the bottle briefly with a stream of nitrogen gas, the bottle was closed; and the mixture was subsequently heated at 65-70° C. (external oil bath temperature) for 20 hours. After cooling the mixture to room temperature, the product was isolated by dilution of the reaction mixture with 160 mL of 3:1 (v/v) ether: dichloromethane and removal of the alumina by filtration through a small pad of Hyflo Super-Cel® filtering aid. For large-scale reactions, fractional distillation of this filtrate would be the only requirement to complete the process of isolating the product. For convenience in a small-scale reaction, the filtrate was washed three times with 140 mL portions of 5% (w/v) aqueous sodium chloride to remove 4-hydroxy-4-methyl-2-pentanone (formed in minor amounts by the self-aldol condensation of acetone), then dried over anhydrous magnesium sulfate, and filtered. Removal of the ether and dichloromethane by evaporation at reduced pressure and subsequent evaporative ("Kugelrohr oven") distillation afforded 1.03 g (91% yield) of the named unsaturated ketone: boiling point 102-110° C. (bath temperature, 0.40 mm). The identity and purity of this compound was ascertained by IR and proton NMR analysis (recorded at 400 MHz). The latter spectrum exhibited a multiplet at δ 7.42 (C-4 vinyl H), a doublet (J=14.8 Hz) at δ 6.08 (C-3 vinyl H), a doublet (J=12 Hz) at δ 6.004 (C-5 vinyl H), a multiplet at δ 5.09 (C-9 vinyl H), a singlet at δ 2.27 (CH3C=O), and signals for three vinyl methyl groups at δ 1.90 (CH3 bonded to C-6), 1.676, and 1.606.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6][C:7](=[CH:9][CH:10]=O)[CH3:8])[CH3:3].[CH3:12][C:13]([CH3:15])=[O:14]>CCOCC>[CH3:8][C:7]([CH2:6][CH2:5][CH:4]=[C:2]([CH3:1])[CH3:3])=[CH:9][CH:10]=[CH:12][C:13](=[O:14])[CH3:15]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)=CCCC(C)=CC=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
glass
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a Teflon-coated spin bar
CUSTOM
Type
CUSTOM
Details
the bottle was closed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
CUSTOM
Type
CUSTOM
Details
dichloromethane and removal of the alumina
FILTRATION
Type
FILTRATION
Details
by filtration through a small pad of Hyflo Super-Cel®
FILTRATION
Type
FILTRATION
Details
filtering aid
DISTILLATION
Type
DISTILLATION
Details
For large-scale reactions, fractional distillation of this filtrate
CUSTOM
Type
CUSTOM
Details
of isolating the product
CUSTOM
Type
CUSTOM
Details
For convenience in a small-scale reaction
WASH
Type
WASH
Details
the filtrate was washed three times with 140 mL portions of 5% (w/v) aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
to remove 4-hydroxy-4-methyl-2-pentanone (
CUSTOM
Type
CUSTOM
Details
formed in minor amounts by the self-aldol condensation of acetone),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the ether and dichloromethane
CUSTOM
Type
CUSTOM
Details
by evaporation
DISTILLATION
Type
DISTILLATION
Details
at reduced pressure and subsequent evaporative ("Kugelrohr oven") distillation

Outcomes

Product
Name
Type
product
Smiles
CC(=CC=CC(C)=O)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05973179

Procedure details

1.00 mL (5.84 mmoles) of citral (purchased from Aldrich Chemical Co., Milwaukee, Wis.), 20 mL of acetone (HPLC-grade, purchased from Aldrich Chemical Co.), and 1.66 g of alumina (weakly acidic, activated, Brockmann I, 150 mesh, Aldrich catalog #26,774-0) were added to a 200 mL glass pressure bottle containing a Teflon-coated spin bar. After sweeping the bottle briefly with a stream of nitrogen gas, the bottle was closed; and the mixture was subsequently heated at 65-70° C. (external oil bath temperature) for 20 hours. After cooling the mixture to room temperature, the product was isolated by dilution of the reaction mixture with 160 mL of 3:1 (v/v) ether: dichloromethane and removal of the alumina by filtration through a small pad of Hyflo Super-Cel® filtering aid. For large-scale reactions, fractional distillation of this filtrate would be the only requirement to complete the process of isolating the product. For convenience in a small-scale reaction, the filtrate was washed three times with 140 mL portions of 5% (w/v) aqueous sodium chloride to remove 4-hydroxy-4-methyl-2-pentanone (formed in minor amounts by the self-aldol condensation of acetone), then dried over anhydrous magnesium sulfate, and filtered. Removal of the ether and dichloromethane by evaporation at reduced pressure and subsequent evaporative ("Kugelrohr oven") distillation afforded 1.03 g (91% yield) of the named unsaturated ketone: boiling point 102-110° C. (bath temperature, 0.40 mm). The identity and purity of this compound was ascertained by IR and proton NMR analysis (recorded at 400 MHz). The latter spectrum exhibited a multiplet at δ 7.42 (C-4 vinyl H), a doublet (J=14.8 Hz) at δ 6.08 (C-3 vinyl H), a doublet (J=12 Hz) at δ 6.004 (C-5 vinyl H), a multiplet at δ 5.09 (C-9 vinyl H), a singlet at δ 2.27 (CH3C=O), and signals for three vinyl methyl groups at δ 1.90 (CH3 bonded to C-6), 1.676, and 1.606.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6][C:7](=[CH:9][CH:10]=O)[CH3:8])[CH3:3].[CH3:12][C:13]([CH3:15])=[O:14]>CCOCC>[CH3:8][C:7]([CH2:6][CH2:5][CH:4]=[C:2]([CH3:1])[CH3:3])=[CH:9][CH:10]=[CH:12][C:13](=[O:14])[CH3:15]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)=CCCC(C)=CC=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
glass
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a Teflon-coated spin bar
CUSTOM
Type
CUSTOM
Details
the bottle was closed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
CUSTOM
Type
CUSTOM
Details
dichloromethane and removal of the alumina
FILTRATION
Type
FILTRATION
Details
by filtration through a small pad of Hyflo Super-Cel®
FILTRATION
Type
FILTRATION
Details
filtering aid
DISTILLATION
Type
DISTILLATION
Details
For large-scale reactions, fractional distillation of this filtrate
CUSTOM
Type
CUSTOM
Details
of isolating the product
CUSTOM
Type
CUSTOM
Details
For convenience in a small-scale reaction
WASH
Type
WASH
Details
the filtrate was washed three times with 140 mL portions of 5% (w/v) aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
to remove 4-hydroxy-4-methyl-2-pentanone (
CUSTOM
Type
CUSTOM
Details
formed in minor amounts by the self-aldol condensation of acetone),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the ether and dichloromethane
CUSTOM
Type
CUSTOM
Details
by evaporation
DISTILLATION
Type
DISTILLATION
Details
at reduced pressure and subsequent evaporative ("Kugelrohr oven") distillation

Outcomes

Product
Name
Type
product
Smiles
CC(=CC=CC(C)=O)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.